molecular formula C13H20Cl2N2O B13779717 Acetanilide, 4'-chloro-2-(diethylamino)-2'-methyl-, hydrochloride CAS No. 77966-47-3

Acetanilide, 4'-chloro-2-(diethylamino)-2'-methyl-, hydrochloride

Katalognummer: B13779717
CAS-Nummer: 77966-47-3
Molekulargewicht: 291.21 g/mol
InChI-Schlüssel: KWYBNBKSNVYAJH-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

Acetanilide, 4’-chloro-2-(diethylamino)-2’-methyl-, hydrochloride is a chemical compound with the molecular formula C12H18Cl2N2O. It is known for its applications in various fields, including chemistry, biology, medicine, and industry. This compound is characterized by the presence of a chloro group, a diethylamino group, and a methyl group attached to the acetanilide structure.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of Acetanilide, 4’-chloro-2-(diethylamino)-2’-methyl-, hydrochloride typically involves the reaction of 4-chloroacetanilide with diethylamine and methylating agents under controlled conditions. The reaction is carried out in the presence of a suitable solvent and catalyst to facilitate the formation of the desired product.

Industrial Production Methods

Industrial production of this compound involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process includes steps such as purification, crystallization, and drying to obtain the final product in its hydrochloride salt form.

Analyse Chemischer Reaktionen

Types of Reactions

Acetanilide, 4’-chloro-2-(diethylamino)-2’-methyl-, hydrochloride undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding N-oxides.

    Reduction: Reduction reactions can convert the nitro group to an amine group.

    Substitution: The chloro group can be substituted with other nucleophiles under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

    Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.

    Substitution: Nucleophiles like sodium methoxide and potassium cyanide are employed in substitution reactions.

Major Products Formed

The major products formed from these reactions include N-oxides, amines, and substituted derivatives of the original compound.

Wissenschaftliche Forschungsanwendungen

Acetanilide, 4’-chloro-2-(diethylamino)-2’-methyl-, hydrochloride has a wide range of scientific research applications:

    Chemistry: Used as a reagent in organic synthesis and as an intermediate in the production of other chemical compounds.

    Biology: Employed in biochemical assays and as a tool for studying enzyme interactions.

    Medicine: Investigated for its potential therapeutic effects and as a precursor in the synthesis of pharmaceutical compounds.

    Industry: Utilized in the manufacture of dyes, pigments, and other industrial chemicals.

Wirkmechanismus

The mechanism of action of Acetanilide, 4’-chloro-2-(diethylamino)-2’-methyl-, hydrochloride involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes and receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context in which the compound is used.

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

    4-Chloroacetanilide: A related compound with similar structural features but lacking the diethylamino and methyl groups.

    N-(4-Chlorophenyl)acetamide: Another similar compound with a chloro group attached to the acetanilide structure.

Uniqueness

Acetanilide, 4’-chloro-2-(diethylamino)-2’-methyl-, hydrochloride is unique due to the presence of both diethylamino and methyl groups, which confer specific chemical and biological properties

Eigenschaften

77966-47-3

Molekularformel

C13H20Cl2N2O

Molekulargewicht

291.21 g/mol

IUPAC-Name

[2-(4-chloro-2-methylanilino)-2-oxoethyl]-diethylazanium;chloride

InChI

InChI=1S/C13H19ClN2O.ClH/c1-4-16(5-2)9-13(17)15-12-7-6-11(14)8-10(12)3;/h6-8H,4-5,9H2,1-3H3,(H,15,17);1H

InChI-Schlüssel

KWYBNBKSNVYAJH-UHFFFAOYSA-N

Kanonische SMILES

CC[NH+](CC)CC(=O)NC1=C(C=C(C=C1)Cl)C.[Cl-]

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.